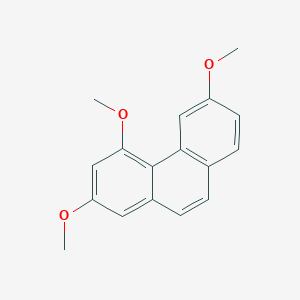

2,4,6-Trimethoxyphenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63366-84-7 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2,4,6-trimethoxyphenanthrene |

InChI |

InChI=1S/C17H16O3/c1-18-13-7-6-11-4-5-12-8-14(19-2)10-16(20-3)17(12)15(11)9-13/h4-10H,1-3H3 |

InChI Key |

SLEILPOCCHXPTR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC3=CC(=CC(=C32)OC)OC)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trimethoxyphenanthrene and Its Analogues

Strategies for Phenanthrene (B1679779) Skeleton Construction

Several classical methods have been established for the synthesis of the phenanthrene ring system. scispace.com These foundational routes provide the basis for more complex and substituted phenanthrene derivatives.

Application of Established Synthetic Routes (e.g., Bardhan-Sengupta Synthesis, Haworth Synthesis, Pschorr Synthesis)

Bardhan-Sengupta Synthesis: This method is a well-established and convenient approach for creating the phenanthrene framework. wiley.comias.ac.in It involves the cyclization of a cyclohexanone (B45756) derivative attached to an aromatic ring, followed by dehydrogenation to form the aromatic phenanthrene system. wiley.comwikipedia.org The process typically uses phosphorus pentoxide for the cyclization step and selenium for dehydrogenation. wikipedia.org This synthesis has been instrumental in preparing various phenanthrene derivatives. ias.ac.ininsaindia.res.in

Haworth Synthesis: The Haworth synthesis offers another versatile route to phenanthrenes. scispace.comspcmc.ac.in This method generally involves the Friedel-Crafts acylation of an aromatic compound, like naphthalene, with succinic anhydride. spcmc.ac.inacs.org The resulting keto-acid undergoes a series of reactions including reduction and intramolecular cyclization to build the phenanthrene skeleton. acs.org While effective, the reaction can sometimes yield a mixture of isomers and may require high temperatures, which can lead to low yields due to carbonization. spcmc.ac.in

Pschorr Synthesis: The Pschorr synthesis is a powerful tool for constructing phenanthrenes through an intramolecular radical cyclization. scispace.comacs.org The reaction typically starts with a diazotized aminostilbene (B8328778) derivative, which then cyclizes to form the phenanthrene ring. beilstein-journals.orgpublish.csiro.au Variations of this method have been developed to improve yields, which can be sensitive to the substituents on the aromatic rings. acs.orgpublish.csiro.aupublish.csiro.au For instance, using iodide to mediate the cyclization can offer a faster and higher-yielding alternative to the traditional copper-powder-catalyzed reaction. publish.csiro.au

Directed Synthesis of Methoxylated Phenanthrenes

The synthesis of specifically substituted phenanthrenes, such as those bearing methoxy (B1213986) groups, often requires more tailored approaches to control the regiochemistry.

Preparation of Precursors (e.g., 3,5,4'-Trimethoxystilbene) via Stereoselective Reactions (e.g., Heck Reaction, Wittig Reaction)

The synthesis of methoxylated phenanthrenes frequently relies on the initial construction of a stilbene (B7821643) precursor, which can then be cyclized.

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling reaction that provides an efficient way to form the carbon-carbon double bond of the stilbene core. uliege.beorganic-chemistry.org This reaction can be used to couple an aryl halide with an alkene, and it is known for its high stereoselectivity, typically favoring the formation of the trans (E)-isomer of the stilbene. uliege.beorganic-chemistry.org This method has been successfully employed in the synthesis of various stilbenoid compounds, including resveratrol (B1683913) and its methoxylated derivatives. uliege.beacs.org

Wittig Reaction: The Wittig reaction is another cornerstone of alkene synthesis and is widely used to prepare stilbene precursors. nih.govwiley-vch.de This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. wiley-vch.de A key advantage of the Wittig reaction is its versatility and tolerance to a wide range of functional groups. wiley-vch.de It has been utilized to synthesize (E)-3,5,4'-trimethoxystilbene, a direct precursor for certain methoxylated phenanthrenes. nih.gov The reaction often produces a mixture of (Z) and (E) isomers, which can subsequently be isomerized to the desired (E)-isomer, for example, by heating with a catalytic amount of iodine. nih.gov

Oxidative Photocyclization Reactions (e.g., Mallory Reaction) for Phenanthrene Formation

Once the stilbene precursor is obtained, a common and powerful method for forming the phenanthrene ring is through oxidative photocyclization.

Mallory Reaction: The Mallory reaction is a photochemical process where a stilbene derivative undergoes an intramolecular cyclization under UV irradiation to form a dihydrophenanthrene intermediate. wikipedia.org This intermediate is then oxidized to the stable phenanthrene. wikipedia.orgnih.gov The reaction is typically carried out in the presence of an oxidant, such as iodine or oxygen, to facilitate the final aromatization step. wikipedia.orgnih.gov This method is highly effective for synthesizing a wide variety of substituted phenanthrenes and other polycyclic aromatic hydrocarbons. nih.govresearchgate.net The efficiency and scalability of this reaction can be limited by the need for low concentrations and long reaction times, though developments in flow chemistry are addressing these challenges. beilstein-journals.org

Synthesis of Specific Methoxylated Phenanthrene Isomers (e.g., 6-hydroxy-2,4,7-trimethoxyphenanthrene)

The synthesis of specific isomers like 6-hydroxy-2,4,7-trimethoxyphenanthrene highlights the need for precise control over synthetic routes. While direct synthesis of this specific compound is not extensively detailed in the provided context, the synthesis of related compounds provides insight. For example, 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene has been isolated from natural sources, and its structure was confirmed through spectral analysis and chemical transformations. researchgate.net The synthesis of such compounds would likely involve the strategic placement of hydroxyl and methoxy groups on the precursor stilbene before photocyclization. The molecular docking of the related compound 6-hydroxy-2,4,7-trimethoxyphenanthrene with biological targets has been studied. nih.gov

One-Pot Multicomponent Reactions for Phenanthrene Derivative Synthesis

To improve synthetic efficiency, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy. frontiersin.orgtcichemicals.com MCRs combine three or more reactants in a single reaction vessel to form a complex product in a sequential manner, avoiding the need to isolate intermediates. acs.orgfrontiersin.org This approach is atom-economical and environmentally friendly. tcichemicals.com For the synthesis of phenanthrene derivatives, MCRs can be employed to construct complex heterocyclic systems fused to the phenanthrene core. For instance, 2-aryl-1H-phenanthro[9,10-d]imidazoles have been synthesized in a one-pot reaction from 9,10-phenanthrenequinone, an aromatic aldehyde, and ammonium (B1175870) acetate, often facilitated by acid catalysis and ultrasonic irradiation. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and confirm the substitution pattern of 2,4,6-Trimethoxyphenanthrene.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Protons on the phenanthrene (B1679779) core are deshielded and appear in the aromatic region (typically δ 6.5-8.0 ppm). libretexts.org The three methoxy groups (OCH₃) would appear as sharp singlets in the upfield region (δ 3.5-4.5 ppm), each integrating to three protons. libretexts.org The precise chemical shifts of the aromatic protons would be influenced by the positions of the electron-donating methoxy groups.

¹³C NMR: The carbon NMR spectrum would reveal 17 distinct carbon signals, corresponding to the 17 carbon atoms in the molecule (assuming no accidental equivalence). The signals can be broadly categorized into those of the methoxy carbons (typically δ 55-65 ppm) and the aromatic carbons (δ 100-160 ppm). nmrdb.org Within the aromatic region, carbons directly bonded to oxygen (C-2, C-4, C-6) would be the most deshielded, appearing at the lower field end of this range. Quaternary carbons (those not bonded to hydrogen) would typically show less intense signals compared to protonated carbons.

Expected ¹H and ¹³C NMR Data for this compound

| Position | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 1 | Aromatic Region | Aromatic Region |

| 2 | - | Aromatic, O-substituted |

| 3 | Aromatic Region | Aromatic Region |

| 4 | - | Aromatic, O-substituted |

| 4a | - | Aromatic, Quaternary |

| 4b | - | Aromatic, Quaternary |

| 5 | Aromatic Region | Aromatic Region |

| 6 | - | Aromatic, O-substituted |

| 7 | Aromatic Region | Aromatic Region |

| 8 | Aromatic Region | Aromatic Region |

| 8a | - | Aromatic, Quaternary |

| 9 | Aromatic Region | Aromatic Region |

| 10 | Aromatic Region | Aromatic Region |

| 10a | - | Aromatic, Quaternary |

| 2-OCH₃ | ~3.5 - 4.5 (singlet, 3H) | ~55 - 65 |

| 4-OCH₃ | ~3.5 - 4.5 (singlet, 3H) | ~55 - 65 |

| 6-OCH₃ | ~3.5 - 4.5 (singlet, 3H) | ~55 - 65 |

2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J or ³J), helping to identify adjacent protons on the aromatic rings. For example, it would show a correlation between H-7 and H-8, and between H-9 and H-10.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would be used to definitively assign the signals of the protonated aromatic carbons (C-1, C-3, C-5, C-7, C-8, C-9, and C-10).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include those from the methoxy protons to their attached carbons (e.g., 2-OCH₃ protons to C-2) and, crucially, to the adjacent carbons, which confirms their placement on the phenanthrene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. It would be used to confirm spatial relationships, such as the proximity of the H-5 proton to the methoxy group at C-4.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

HR-ESI-MS provides a highly accurate mass measurement of the molecular ion. For this compound, the expected molecular formula is C₁₇H₁₆O₃. The calculated monoisotopic mass for this formula is 268.109944 Da. chemspider.com An HR-ESI-MS experiment would aim to detect the protonated molecule [M+H]⁺ at m/z 269.1172 or the sodium adduct [M+Na]⁺ at m/z 291.0997. The high accuracy of the measurement (typically to within 5 ppm) would allow for the unambiguous confirmation of the elemental composition C₁₇H₁₆O₃. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mvpsvktcollege.ac.in For this compound, the key functional groups are the aromatic rings and the ether (methoxy) linkages.

The expected characteristic absorption bands in the IR spectrum would include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹. mvpsvktcollege.ac.in

Aliphatic C-H Stretching: Medium to strong bands from the methyl groups of the methoxy functions, typically in the 2950-2850 cm⁻¹ region.

Aromatic C=C Stretching: Several sharp bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the phenanthrene core. mvpsvktcollege.ac.in

C-O Stretching (Aryl Ether): Strong, characteristic bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions, confirming the presence of the methoxy groups. elte.hu

Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 2950-2850 | Stretching | Aliphatic C-H (in -OCH₃) |

| 1600-1450 | Stretching | Aromatic C=C |

| 1275-1200 | Asymmetric Stretching | Aryl-O (Ether) |

| 1075-1020 | Symmetric Stretching | Aryl-O (Ether) |

X-ray Crystallography for Definitive Molecular Structure

While other spectroscopic methods provide powerful evidence for a structure, single-crystal X-ray crystallography provides the most definitive proof of molecular structure by mapping the electron density of a crystalline solid to determine the precise three-dimensional arrangement of atoms and bonds. nih.gov

To perform this analysis, a high-quality single crystal of this compound would need to be grown. This crystal would then be exposed to an X-ray beam, producing a unique diffraction pattern. cam.ac.uk Analysis of this pattern would yield detailed information, including:

The exact connectivity and bond lengths between all atoms.

The bond angles within the molecule.

The planarity of the phenanthrene ring system.

The conformation of the methoxy groups relative to the aromatic ring.

The arrangement of molecules within the crystal lattice (crystal packing).

Currently, there are no published crystal structures for this compound in crystallographic databases. If such data were available, it would provide unequivocal confirmation of the structure deduced from spectroscopic methods.

In Vitro Pharmacological Investigations and Mechanistic Insights

Anti-Cancer Research: In Vitro Cytotoxicity and Apoptosis Induction

Phenanthrene (B1679779) compounds have been a subject of interest in oncology research due to their ability to inhibit cancer cell growth. Their planar structure allows them to interact with key cellular components involved in cell division and survival.

The phenanthrene derivative 3,7-Dihydroxy-2,4,6-trimethoxyphenanthrene, isolated from sources like the plant Bulbophyllum odoratissimum, has demonstrated cytotoxic effects against a range of human cancer cell lines. chfcau.org.inresearchgate.netnih.gov Its efficacy is measured by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Studies have shown its activity against human leukemia cell lines (K562 and HL-60), human lung adenocarcinoma (A549), human hepatoma (BEL-7402), and human stomach cancer (SGC-7901). chfcau.org.inresearchgate.netajhs.org.npresearchgate.net The compound's inhibitory concentrations vary across these cell lines, indicating a degree of selectivity in its cytotoxic action. researchgate.netkchem.org For instance, it has been reported to be particularly potent against the SGC-7901 stomach cancer cell line. researchgate.netkchem.org

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| SGC-7901 | Human Stomach Cancer | 1.13 researchgate.netkchem.org |

| A549 | Human Lung Adenocarcinoma | 3.42 researchgate.netkchem.org |

| HL-60 | Human Leukemia | 10.02 researchgate.netkchem.org |

| K562 | Human Leukemia | 14.23 researchgate.netkchem.org |

| BEL-7402 | Human Hepatoma | 15.36 researchgate.netkchem.org |

A primary mechanism by which phenanthrene derivatives are thought to exert their cytotoxic effects is through DNA intercalation. benthamdirect.comscielo.br DNA intercalating agents possess planar polycyclic aromatic structures that enable them to slide between the base pairs of the DNA double helix. scielo.brnih.gov This interaction can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death. nih.gov

Theoretical studies have been performed to understand the binding preferences of phenanthrene derivatives to DNA. nih.gov These computations suggest that some derivatives may show a preference for binding to A-T (adenine-thymine) sequences over G-C (guanine-cytosine) sequences. nih.gov The planar phenanthrene core is a critical prerequisite for this intercalating activity, allowing it to fit into the DNA structure. benthamdirect.comscielo.br Molecular docking studies of novel phenanthro-triazine-3-thiol derivatives have further supported the hypothesis that these compounds bind to DNA primarily through intercalation via stacking interactions. nih.gov

Beyond physical intercalation, phenanthrene derivatives may also exhibit anti-cancer effects by inhibiting enzymes essential for DNA synthesis and maintenance. benthamdirect.com DNA polymerases, which are responsible for replicating the genome, are potential targets. mdpi.comnih.gov Studies on polycyclic aromatic hydrocarbons (PAHs), a class to which phenanthrenes belong, have shown that their metabolites can form adducts with DNA bases. oup.com These adducts can act as substantial blocks to DNA replication by enzymes like human DNA polymerase γ, which is critical for mitochondrial DNA synthesis. oup.com The inhibition of such enzymes disrupts the integrity and replication of the genome, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.gov

Phenanthrene compounds can influence key cellular signaling pathways that regulate cell survival, proliferation, and response to stress. Among these are the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt/GSK-3β pathways. nih.govjapsonline.comjapsonline.com

The cytotoxic activity of some phenanthrenequinones, for example, is thought to be mediated through the suppression of the MAPKs and Akt/GSK-3β/Nrf2 signaling pathways. japsonline.comjapsonline.com The Akt/GSK-3β pathway is pivotal for cell proliferation and survival, and its inhibition can lead to apoptosis. mdpi.com Similarly, the Nrf2 pathway is a primary regulator of the cellular antioxidant response, and its modulation can impact cell survival under oxidative stress. nih.gov For instance, the phenanthrene derivative 6,7-dihydroxy-2,4-dimethoxy phenanthrene has been shown to suppress the p38 MAPK/NF-κB pathway, which is involved in inflammatory responses. nih.gov The activation of the PI3K/Akt pathway can also lead to the nuclear translocation of Nrf2, promoting the expression of antioxidant enzymes. nih.gov

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a hallmark of many cancers. nih.govmdpi.com The CDK1/cyclin B complex, in particular, governs the entry of cells into the M-phase (mitosis). mdpi.com Phenanthrene derivatives have been identified as potent inhibitors of this complex. mdpi.comglobalauthorid.com

For example, phenanthrenes isolated from the orchid Appendicula reflexa have been reported as new inhibitors of CDK1/cyclin B. nih.govglobalauthorid.com Other studies have identified aristolactams, which contain a phenanthrene chromophore, as strong inhibitors of CDK1/cyclin B, with some compounds showing IC50 values in the sub-micromolar range. mdpi.com This inhibition of CDK1/cyclin B can halt the cell cycle, preventing cancer cells from dividing and proliferating, making it a promising strategy for cancer therapy. nih.govacs.org

Neuropharmacological Activities: Neuroprotective and Anti-Neuroinflammatory Effects

In addition to their anti-cancer properties, phenanthrene derivatives have demonstrated significant potential in the field of neuropharmacology. Research has highlighted their ability to protect neurons and combat neuroinflammation, which are key pathological processes in many neurodegenerative diseases.

Several phenanthrene and dihydrophenanthrene compounds have been shown to possess anti-neuroinflammatory activity. nih.govacs.org This is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated microglial cells, which are the primary immune cells of the central nervous system. acs.orgrsc.org For example, 6,7-dihydroxy-2,4-dimethoxy phenanthrene, isolated from Dioscorea batatas, significantly decreases the production of pro-inflammatory mediators, including NO, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in microglial cells. nih.govresearchgate.net

The mechanism behind these anti-inflammatory effects often involves the modulation of key signaling pathways. Several studies have shown that phenanthrene compounds can suppress the activation of the nuclear factor κB (NF-κB) pathway, a central regulator of inflammation. nih.govresearchgate.net Some compounds achieve this by inhibiting the upstream AKT/IκB/NF-κB signaling cascade. nih.gov Furthermore, phenanthrenes have been found to exhibit neuroprotective effects in various in vitro models, such as protecting neuronal cells from oxidative stress-induced injury. acs.orgresearchgate.net This neuroprotection is sometimes linked to the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is a therapeutic target in Alzheimer's disease. nih.gov

Enhancement of Nerve Growth Factor (NGF) Secretion

Nerve Growth Factor (NGF) is a critical neurotrophin essential for the survival, development, and maintenance of neurons. nih.gov Some phenanthrene compounds have been shown to influence NGF levels. Research involving a related compound, 3,7-dihydroxy-2,4,6-trimethoxy-phenanthrene, isolated from Dioscorea nipponica, demonstrated a potent ability to induce NGF secretion. researchgate.net In a study using a C6 glioma cell line, this compound was the most effective among 17 tested substances, achieving a 162.35% stimulation of NGF secretion. researchgate.net This suggests a potential mechanism by which such phenanthrenes could exert neurotrophic effects. Vitamin D has also been shown to stimulate the synthesis of NGF. noropsikiyatriarsivi.com

Modulation of Nitric Oxide (NO) Production in Microglial Cells (e.g., LPS-induced BV-2 cells)

Microglia are the primary immune cells of the central nervous system. jmb.or.kr When activated by stimuli like lipopolysaccharide (LPS), they can produce excessive amounts of nitric oxide (NO), a signaling molecule that contributes to neuroinflammation and neurodegeneration at high concentrations. mdpi.complos.org The ability to inhibit this excessive NO production is a key target for anti-neuroinflammatory therapies. mdpi.com

A related compound, 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene, has been shown to inhibit NO production in LPS-stimulated BV-2 microglial cells without causing cell toxicity. mdpi.com This inhibitory action on NO release is a significant finding, as excessive NO is linked to the pathology of various neurodegenerative diseases. nih.gov The modulation of NO production is often dose-dependent, and the inhibition of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) is a common mechanism. biomolther.orgmdpi.com

Interactive Table: Effect of Compounds on NO Production in LPS-Stimulated BV-2 Cells

| Compound | Concentration | % Inhibition of NO Production | Cell Line |

| 3,7-dihydroxy-2,4,6-trimethoxy-phenanthrene | Not Specified | Significant Inhibition | BV-2 |

| Bee Venom | 0.625 - 2.5 µg/mL | Concentration-dependent | BV-2 |

| Anthocyanins | 50 - 100 µg/mL | Concentration-dependent | BV-2 |

Stimulation of Neurite Outgrowth

Neurite outgrowth, the process where developing neurons produce new projections, is fundamental for establishing neuronal circuits and for regeneration after injury. plos.orgnih.gov Studies have shown that certain phenanthrenes can promote this process. Specifically, 3,7-dihydroxy-2,4,6-trimethoxy-phenanthrene has been observed to promote neurite outgrowth in the N2a cell line. mdpi.comwisdomlib.org This activity suggests that the compound can directly stimulate neuronal differentiation and growth. The stimulation of neurite outgrowth is a key indicator of neurotrophic potential and is a desired characteristic for compounds aimed at treating nerve injury and neurodegenerative conditions. nih.govdovepress.com

Anti-Inflammatory Research

Beyond its neurotrophic activities, 2,4,6-Trimethoxyphenanthrene and related structures have been investigated for their anti-inflammatory properties, primarily focusing on pathways central to the inflammatory response.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated at sites of inflammation and is responsible for producing prostaglandins, which are key inflammatory mediators. mdpi.comnih.gov Inhibition of COX-2 is a major strategy for anti-inflammatory drugs. d-nb.info Research on phenanthrene polyphenols from Chinese yam, including 6-hydroxy-2,4,7-trimethoxyphenanthrene, has shown they possess a higher inhibitory effect on COX-2 than some existing anti-inflammatory drugs. nih.gov These compounds are believed to exert their anti-inflammatory effects by targeting the COX-2 enzyme. nih.govsemanticscholar.org Molecular docking studies have further supported these findings, indicating a strong binding affinity between certain phenanthrenes and the COX-2 enzyme. nih.govresearchgate.net

Modulation of Nuclear Factor Kappa B (NF-κB) Pathway

The Nuclear Factor Kappa B (NF-κB) pathway is a critical signaling cascade that controls the transcription of numerous pro-inflammatory genes, including those for cytokines and COX-2. nih.govnih.gov The ability of phenanthrenes to modulate this pathway is a key aspect of their anti-inflammatory mechanism. Studies have demonstrated that phenanthrenes can inhibit the NF-κB pathway, thereby preventing the expression of downstream inflammatory targets. nih.govsemanticscholar.org For instance, research on Caco-2 cells showed that a related phenanthrene inhibited inflammation mediated by the NF-κB pathway by suppressing a positive feedback loop involving COX-2. nih.gov This modulation prevents the nuclear translocation of NF-κB and the subsequent activation of inflammatory genes. semanticscholar.orgfrontiersin.org

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-8)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) are central to initiating and sustaining inflammatory responses. frontiersin.orgnih.gov The ability to suppress the production of these molecules is a hallmark of an effective anti-inflammatory agent. Research using TNF-α induced human colon adenocarcinoma (Caco-2) cells compared the effects of 6-hydroxy-2,4,7-trimethoxyphenanthrene (a structural analog) and another phenanthrene. nih.gov The study found that these compounds could reduce the expression of both IL-8 and TNF-α, indicating potent anti-inflammatory activity. nih.govproquest.com This inhibition is often linked to the downregulation of the NF-κB signaling pathway, which is responsible for the transcription of these cytokines. frontiersin.orgfrontiersin.org

Interactive Table: Effect of Phenanthrene Analogs on Pro-inflammatory Cytokines

| Compound | Cytokine | Effect | Cell Line |

| 6-hydroxy-2,4,7-trimethoxyphenanthrene | IL-8, TNF-α | Decreased Expression | Caco-2 |

| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | IL-8, TNF-α | Decreased Expression | Caco-2 |

Antimicrobial Research

Evaluation against Bacterial and Fungal Strains

There is a notable lack of specific research in the available scientific literature detailing the evaluation of this compound against specific bacterial and fungal strains. While various extracts from plants known to contain this compound, such as those from the Bulbophyllum and Cymbidium genera, have demonstrated antimicrobial properties, the specific contribution of this compound to this activity has not been elucidated. researchgate.netscispace.comnih.gov

Studies on related phenanthrene derivatives have shown antimicrobial potential. For instance, extracts of Dioscorea batatas containing various phenanthrenes have been evaluated for antifungal activity, and other related compounds like 4,7-Dihydroxy-2,3,6-trimethoxyphenanthrene have exhibited antifungal effects. koreascience.kr However, these findings are not directly attributable to this compound.

Understanding Phytoalexin Characteristics and Potential Membrane Disruption Mechanisms

Phenanthrenes are recognized as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. researchgate.net The mechanism of action for some phytoalexins involves the disruption of microbial cell membranes. researchgate.net However, specific studies confirming this compound's role as a phytoalexin or investigating its potential to cause membrane disruption are not present in the reviewed literature. Research on the membrane disruption capabilities of phytoalexins has typically focused on other compounds, and there is no direct evidence to suggest this specific mechanism for this compound.

Other Investigated Biological Activities

The broader class of phenanthrenes has been investigated for a variety of biological activities, including cytotoxic, anti-allergic, anti-inflammatory, and anti-platelet effects. researchgate.netjapsonline.com However, specific data for this compound is scarce.

Antioxidant Activity: While some phenanthrene derivatives have been noted for their antioxidant properties, specific studies measuring the radical-scavenging ability or other antioxidant effects of this compound are not available in the searched literature. mdpi.comnih.gov

Antiallergic, Spasmolytic, Anxiolytic, Antifibrotic Activities: There is a general lack of information regarding the antiallergic, spasmolytic, anxiolytic, or antifibrotic potential of this compound. Phenanthrenes as a chemical class have been associated with spasmolytic and antiallergic activities, but specific in vitro testing data for this particular compound is absent from the available research. researchgate.net

One study on compounds isolated from the orchid Aerides falcata identified this compound. rsc.org This research evaluated the anti-inflammatory activity of the isolated compounds by measuring the reduction of lipopolysaccharide (LPS)-induced nitric oxide (NO) release in microglial cells. While this compound was among the compounds tested and showed some ability to reduce NO release, it was not one of the most potent compounds identified in the study. rsc.org Similarly, it was isolated from Cymbidium ensifolium, where its anti-inflammatory potential was assessed, but it was not highlighted as a significantly active compound. nih.gov

Computational Chemistry and Structure Activity Relationship Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2,4,6-trimethoxyphenanthrene, and a biological target.

Prediction of Binding Affinities and Molecular Interaction Modes with Biological Receptors (e.g., COX-2, DNA)

Recent studies have employed molecular docking to investigate the binding of phenanthrene (B1679779) derivatives to various biological targets, including the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. While direct docking studies on this compound are not extensively detailed in the provided information, related compounds offer valuable insights. For instance, a study on 6-hydroxy-2,4,7-trimethoxyphenanthrene (PC2) and 6,7-dihydroxy-2,4-dimethoxyphenanthrene (PC4) with COX-2 revealed that the binding affinity is influenced by the substitution pattern. nih.gov PC4 exhibited stronger binding to COX-2 than PC2, forming a crucial hydrogen bond with the Tyr385 residue. nih.gov In contrast, the interaction between PC2 and COX-2 was predominantly through van der Waals forces and hydrophobic interactions, with the distance between its methoxyl group and Tyr385 being too great for a stable polar interaction. nih.gov This suggests that the specific arrangement and nature of hydroxyl and methoxy (B1213986) groups on the phenanthrene scaffold are critical for effective binding to COX-2.

Docking studies on other small molecules with COX-2 have shown that hydrogen bonds with key residues like Arg120, Tyr355, and Ser530, along with hydrophobic contacts, are vital for stabilizing the ligand within the active site. mdpi.com The docking scores of known COX-2 inhibitors like celecoxib, valdecoxib, and rofecoxib (B1684582) provide a benchmark for evaluating the potential efficacy of new compounds. plos.org

While specific molecular docking data for this compound with DNA is not available in the provided search results, the planar aromatic nature of the phenanthrene ring suggests a potential for intercalative binding with DNA. Further computational studies would be necessary to elucidate the specific binding modes and affinities.

Validation through Molecular Dynamics Simulations

To validate the stability of docked complexes, molecular dynamics (MD) simulations are often performed. These simulations provide a dynamic view of the ligand-protein interaction over time. For instance, a 50 ns MD simulation was conducted for the complexes of PC2 and PC4 with COX-2. nih.gov The stability of these simulations was assessed by calculating the root mean square deviation (RMSD), which measures the average distance between the atoms of the superimposed protein and ligand at different time points. nih.gov Such simulations can confirm whether a ligand remains stably bound within the active site of a protein. plos.org

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These calculations provide valuable descriptors that help in understanding and predicting the chemical behavior of a compound.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For electrophilic reactions, the reaction is more likely to occur at sites where the HOMO lobe is larger. wuxibiology.com Conversely, nucleophilic attacks are favored at atoms with a larger LUMO lobe. wuxibiology.com The analysis of HOMO and LUMO can, therefore, predict the regioselectivity of chemical reactions. wuxibiology.com While specific HOMO-LUMO data for this compound is not provided, the general principles of frontier molecular orbital theory would apply, with the electron-rich aromatic system influencing its reactivity. wuxiapptec.com

Molecular Electrostatic Potential (MESP) Surfaces and Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. dtic.mil The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netajchem-a.com The negative regions, often associated with heteroatoms like oxygen, can act as hydrogen bond acceptors. ajchem-a.com

For phenanthrene and its derivatives, the MESP can reveal the electrostatic nature of intramolecular and intermolecular interactions. rsc.org The distribution of methoxy groups in this compound would significantly influence its MESP, creating specific regions of negative potential around the oxygen atoms, which could be key interaction sites.

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For phenanthrene derivatives, the number and position of methoxy and hydroxy groups on the phenanthrene skeleton are critical for their biological activities, such as cytotoxicity. nih.gov

Correlating Structural Features of Methoxylated Phenanthrenes with Observed Biological Activities

The biological activities of phenanthrene derivatives are significantly influenced by the nature, number, and position of substituents on the phenanthrene core. mdpi.comnih.gov For methoxylated phenanthrenes, SAR studies have revealed critical correlations between the arrangement of methoxy (–OCH₃) and hydroxyl (–OH) groups and their observed cytotoxic and antifungal properties.

Research indicates that the degree of cytotoxicity is dependent on the substitution pattern on the phenanthrene ring. mdpi.com For instance, studies on phenanthrene-based tylophorine (B1682047) derivatives have shown that the presence of oxygen-containing functional groups on the phenanthrene skeleton is a key determinant of their cytotoxic effects. mdpi.com A comparative study highlighted that replacing a methoxy group at the C-3 position with a hydroxyl group significantly enhances cytotoxic activity. mdpi.com This suggests that a free hydroxyl group at this position is favorable for biological efficacy.

Similarly, in the context of antifungal activity, the hydroxylation and methoxylation pattern on the phenanthrene ring modulate the activity and spectrum. koreascience.kr One study demonstrated that 6,7-dihydroxy-2,4-dimethoxyphenanthrene possesses potent fungicidal activity. koreascience.kr The interplay between hydroxyl and methoxy groups is therefore a crucial factor. While extensive SAR studies on natural phenanthrenes are not widely reported, existing results consistently point to the importance of the number and substitution positions of these groups for cytotoxicity. nih.gov

The structural skeleton itself is also a determinant of activity. For example, SAR studies on phenanthrenequinones (PQs) suggested that the 1,4-PQ skeleton is preferable to a simple phenanthrene structure for cytotoxicity. nih.gov Furthermore, the potential for intramolecular hydrogen bonding, such as between a hydroxyl group at C-5 and a carbonyl group at C-4 in 3-methoxy-1,4-PQs, has been identified as an important feature influencing activity. nih.govplos.org Compounds lacking this hydrogen-bonding capability, where the hydroxyl is replaced by a methoxy group, tend to show marginal activity. nih.govplos.org

Table 1: Structure-Activity Relationship of Selected Methoxylated Phenanthrene Derivatives

| Compound | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|

| Phenanthrene-based tylophorine derivative (5a) | 3-hydroxyl group on phenanthrene skeleton | Good cytotoxic activity (IC₅₀ = 11.6 μM) | mdpi.com |

| Phenanthrene-based tylophorine derivative (5b) | 3-methoxy group on phenanthrene skeleton | Lower cytotoxic activity (IC₅₀ = 53.8 μM) | mdpi.com |

| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | Dihydroxy and dimethoxy substitution | Strong antifungal activity (MIC = 25 µg/ml against Candida albicans) | koreascience.kr |

| Calanquinone A (a 3-methoxy-1,4-phenanthrenequinone) | OH at C-5, C=O at C-4 (allows intramolecular H-bond) | Significant cytotoxicity (IC₅₀ 0.08–0.89 µg/mL) | nih.govplos.org |

| 5-methoxy-3-methoxy-1,4-phenanthrenequinone | OCH₃ at C-5 (prevents intramolecular H-bond) | Marginal cytotoxic activity | nih.govplos.org |

Biochemical Pathways and Metabolic Transformations

In Vitro Metabolic Stability and Transformation Studies

In vitro models are indispensable tools in the early assessment of a compound's metabolic fate. if-pan.krakow.plwuxiapptec.com These assays, typically utilizing liver microsomes or hepatocytes, provide initial data on a compound's susceptibility to biotransformation. if-pan.krakow.plnuvisan.com While no specific in vitro metabolic stability studies have been published for 2,4,6-trimethoxyphenanthrene, research on analogous compounds offers valuable insights.

Simulated gastrointestinal digestion models are designed to mimic the physiological conditions of the stomach and intestines, providing a window into a compound's stability and bioaccessibility. For many phenolic compounds, this process can lead to significant transformations that influence their subsequent absorption and bioactivity.

While direct studies on this compound are not available, research on a related compound, 6,7-dihydroxy-2,4-dimethoxyphenanthrene, isolated from Chinese yam, has utilized simulated gastrointestinal digestion. This study revealed that the compound was predominantly metabolized in the intestine, with a high digestion rate. researchgate.net This suggests that phenanthrene (B1679779) derivatives can undergo substantial alteration in the gut environment. It is plausible that this compound would also be subjected to enzymatic and pH-driven changes within a simulated gastrointestinal tract, potentially involving hydrolysis of the methoxy (B1213986) groups.

Table 1: Postulated Outcomes of Simulated Gastrointestinal Digestion of this compound

| Digestive Phase | Potential Transformation of this compound | Rationale (Based on General Principles) |

| Oral Phase | Minimal transformation expected. | Short exposure time and neutral pH are unlikely to cause significant structural changes. |

| Gastric Phase | Potential for minor degradation. | The acidic environment of the stomach could potentially initiate hydrolysis of the methoxy groups, though likely to a limited extent. |

| Intestinal Phase | Significant transformation, including enzymatic degradation. | The neutral to slightly alkaline pH and the presence of digestive enzymes could lead to more extensive metabolism, such as demethylation or hydroxylation. |

Note: This table is predictive and based on the behavior of structurally similar compounds, as direct experimental data for this compound is not currently available.

For this compound, it is hypothesized that its metabolism would primarily involve the modification of its methoxy groups. The metabolic pathways of other phenanthrenes often involve hydroxylation, followed by conjugation reactions. For instance, the metabolism of phenanthrene itself can lead to the formation of various phenanthrols. asm.orgnih.govresearchgate.net Fungi have been observed to metabolize phenanthrene into 1-methoxyphenanthrene, indicating that methylation is a possible metabolic route. asm.orgnih.gov

In a study of 6,7-dihydroxy-2,4-dimethoxyphenanthrene, the digestive process yielded metabolites such as 2,6-dimethoxy-4-phenanthrenol and 1-methoxyphenanthrene. researchgate.net Molecular docking studies suggested that one of these metabolites might possess superior inhibitory activity against the COX-2 enzyme compared to the parent compound. researchgate.net This highlights the potential for the metabolites of this compound to be biologically active.

Table 2: Hypothetical Metabolites of this compound and Their Potential Bioactivities

| Hypothetical Metabolite | Potential Metabolic Reaction | Potential Bioactivity |

| Hydroxylated derivatives (e.g., 2,4-dimethoxy-6-hydroxyphenanthrene) | O-demethylation | Could exhibit altered anti-inflammatory or cytotoxic activities, similar to other hydroxylated phenanthrenes. |

| Dihydrodiol derivatives | Epoxidation followed by hydrolysis | This is a common pathway for polycyclic aromatic hydrocarbons, potentially leading to detoxification or bioactivation. |

| Glucuronide or sulfate (B86663) conjugates | Phase II conjugation of hydroxylated metabolites | Increased water solubility, facilitating excretion. Generally considered detoxification products. |

Note: The metabolites listed are hypothetical, based on known metabolic pathways of similar phenanthrene compounds. Further research is needed to confirm their formation from this compound.

Enzymatic Biotransformation Mechanisms within Biological Systems

The transformation of xenobiotics like this compound in biological systems is primarily mediated by enzymes. These biotransformations are often categorized into Phase I and Phase II reactions. nih.gov

Phase I reactions, which include oxidation, reduction, and hydrolysis, are typically catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For a molecule like this compound, CYP-mediated O-demethylation is a highly probable metabolic pathway, which would convert the methoxy groups into hydroxyl groups. This process would increase the compound's polarity and provide sites for subsequent Phase II conjugation. The degradation of phenanthrene derivatives by microorganisms has been shown to involve ring hydroxylation and cleavage.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase the water solubility of the compound, facilitating its elimination from the body. Fungal metabolism of phenanthrene has been shown to produce glucoside and glucuronide conjugates. ethz.ch

The metabolism of phenanthrene-9,10-quinone in human hepatoma (HepG2) cells involves reduction to a catechol, followed by O-mono-glucuronidation, O-mono-sulfonation, and O-mono-methylation, demonstrating the involvement of both Phase I and Phase II enzymes. acs.org It is conceivable that this compound would undergo a similar cascade of enzymatic reactions, starting with demethylation and hydroxylation, followed by conjugation.

Challenges and Future Research Directions

Comprehensive Elucidation of Molecular Mechanisms of Action for 2,4,6-Trimethoxyphenanthrene and its Analogues

A primary challenge in the development of this compound is the incomplete understanding of its precise molecular mechanisms. While research on related phenanthrene (B1679779) derivatives provides some clues, a comprehensive picture remains elusive. For instance, studies on analogues suggest various potential pathways. The planar structure of the phenanthrene core allows some derivatives to act as DNA intercalating agents, which contributes to their cytotoxic effects against cancer cells. nih.gov

Research on closely related compounds has identified specific molecular targets. For example, 6,7-dihydroxy-2,4-dimethoxyphenanthrene has been shown to inhibit the NF-κB signaling pathway by targeting cyclooxygenase-2 (COX-2), suggesting a potent anti-inflammatory mechanism. nih.gov Another analogue, 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene, has demonstrated broad cytotoxicity against several human cancer cell lines. researchgate.net However, it is not yet clear if this compound itself, or its other analogues, operate through similar or distinct mechanisms.

Future research must focus on detailed molecular studies to identify the direct binding partners and signaling cascades affected by this compound. This involves employing advanced proteomics and genomics approaches to build a complete map of its interactions within the cell. A key direction will be to differentiate its mechanisms from those of its analogues to understand how specific substitutions on the phenanthrene core influence biological activity.

Table 1: Reported Biological Activities of this compound Analogues

| Compound | Reported Biological Activity | Potential Mechanism of Action | Source(s) |

|---|---|---|---|

| 6,7-Dihydroxy-2,4-dimethoxyphenanthrene | Anti-inflammatory | Inhibition of NF-κB/COX-2 signaling pathway | nih.gov |

| 3,7-Dihydroxy-2,4,6-trimethoxyphenanthrene | Cytotoxicity against various cancer cell lines (leukemia, lung, liver, stomach) | Not fully elucidated, presumed induction of apoptosis | researchgate.net |

| General Phenanthrene Derivatives | Anticancer | DNA intercalation, inhibition of DNA synthesis enzymes | nih.gov |

Strategies for Enhancing Bioavailability and Efficacy in Complex Biological Systems

Like many plant-derived phytochemicals, phenanthrenes are often characterized by poor water solubility, which severely limits their oral bioavailability and, consequently, their therapeutic efficacy. outsourcedpharma.comdrug-dev.com A major hurdle for the clinical development of this compound is to formulate it in a way that ensures adequate absorption and delivery to target tissues.

Future research must explore various advanced formulation strategies to overcome this limitation. These strategies can be broadly categorized into physical and chemical modification techniques. mdpi.comglobalresearchonline.net

Particle Size Reduction : Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate. outsourcedpharma.compearlbiopharm.com The development of stable nanosuspensions of this compound is a promising avenue.

Solid Dispersions : This involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a molecular level. nih.gov The goal is to transform the crystalline drug into a more soluble amorphous state, significantly enhancing its dissolution and absorption. nih.gov

Lipid-Based Drug Delivery Systems (LBDDS) : Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by utilizing the body's natural lipid absorption pathways. outsourcedpharma.comwuxiapptec.com

Complexation : The use of host molecules like cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the drug within its cavity and increasing aqueous solubility. mdpi.com

Systematic studies are needed to determine which of these strategies, or a combination thereof, is most effective for this compound.

Table 2: Common Strategies for Bioavailability Enhancement of Poorly Soluble Drugs

| Strategy | Principle | Potential Advantages | Source(s) |

|---|---|---|---|

| Micronization/Nanosizing | Increases surface area-to-volume ratio, enhancing dissolution rate. | Improves oral bioavailability; can be applied to many compounds. | outsourcedpharma.compearlbiopharm.com |

| Solid Dispersions | Converts crystalline drug to a more soluble amorphous form within a hydrophilic carrier. | Significant improvement in dissolution and absorption. | nih.gov |

| Lipid-Based Systems (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, which forms a fine emulsion in the GI tract. | Enhances lymphatic uptake, potentially avoiding first-pass metabolism. | wuxiapptec.com |

| Cyclodextrin Complexation | Forms a host-guest inclusion complex, increasing aqueous solubility. | Improves solubility and stability of the drug. | mdpi.com |

Rational Design and Synthesis of Novel Phenanthrene Derivatives with Improved Biological Profiles

While this compound serves as a foundational structure, the rational design and synthesis of novel derivatives offer a pathway to enhance its therapeutic properties. nih.gov The goal is to create analogues with improved potency, selectivity, and pharmacokinetic profiles. This requires a deep understanding of the structure-activity relationships (SARs) of the phenanthrene scaffold. nih.gov

Historically, phenanthrenes have been synthesized through classic methods like the Haworth synthesis and the Bardhan–Sengupta synthesis. quimicaorganica.org More recently, modern catalytic methods, such as palladium-catalyzed reactions, have provided more efficient and versatile routes to a wide range of phenanthrene derivatives. nih.gov

Future research should focus on a targeted, rational design approach:

Computational Modeling : Use molecular docking and other in silico tools to predict how modifications to the this compound structure will interact with specific biological targets. nih.gov

SAR Studies : Synthesize a library of derivatives with systematic modifications (e.g., altering methoxy (B1213986) groups, adding hydroxyl or other functional groups) and test their biological activity. This will help identify the key structural features required for efficacy.

Hybrid Molecules : Create hybrid compounds by conjugating the phenanthrene core with other pharmacologically active molecules to achieve multi-target effects or improved drug-like properties. nih.gov

The development of efficient, high-yield synthetic protocols is crucial to support these medicinal chemistry efforts and provide sufficient material for biological testing. nih.govsemanticscholar.org

Development of Advanced In Vitro and In Vivo Models for Efficacy Validation

A significant bottleneck in drug development is the translation of preclinical findings to clinical success. Traditional 2D cell culture and animal models often fail to accurately predict human responses. mdpi.com For a compound like this compound, validating its efficacy requires the use of more sophisticated and physiologically relevant models.

The future of efficacy validation lies in the adoption of advanced preclinical models:

3D Cell Culture Models : Systems like spheroids and organoids better mimic the complex cell-cell and cell-matrix interactions of human tissues. mdpi.comaltex.org These models are invaluable for testing the anti-cancer efficacy of phenanthrene derivatives in a more realistic tumor microenvironment.

Organs-on-a-Chip (OOCs) : These microfluidic devices replicate the structure and function of human organs, allowing for the study of drug pharmacokinetics and pharmacodynamics in a human-relevant context. altex.org

Specialized In Vivo Models : Beyond standard rodent models, organisms like the zebrafish (Danio rerio) are increasingly used for toxicity and early efficacy screening due to their rapid development and optical transparency. researchgate.net For specific diseases, such as liver fibrosis, specialized animal models that better replicate the human condition are needed to validate the effects of compounds like phenanthrenes. nih.gov

The challenge is to standardize these advanced models and harmonize their validation to ensure that the data generated is robust and predictive of clinical outcomes. altex.org Integrating these models early in the drug discovery pipeline can help to better select promising phenanthrene candidates for further development. newcellsbiotech.co.uk

Exploration of Synergistic Effects with Other Phytochemicals

Natural products rarely act in isolation. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. researchgate.net Investigating the synergistic potential of this compound with other phytochemicals or conventional drugs is a promising research direction.

Studies have already shown that certain phenanthrenes can act synergistically with standard chemotherapeutic agents like doxorubicin, potentially helping to overcome drug resistance in cancer cells. nih.govnih.govbohrium.com This suggests that this compound could be developed as part of a combination therapy.

Future research should systematically screen for synergistic interactions by:

Combining this compound with other natural compounds that have complementary mechanisms of action.

Testing its effects in combination with conventional drugs to potentially lower the required dose of the toxic chemotherapeutic agent, thereby reducing side effects.

Investigating whether co-administration with certain compounds can improve the bioavailability of this compound. researchgate.net

This approach could unlock new therapeutic applications for this compound, not as a standalone agent, but as a crucial component of a multi-targeted treatment strategy.

Q & A

Basic Research Questions

Q. What are the primary natural sources of 2,4,6-trimethoxyphenanthrene, and how is it isolated from plant material?

- Answer : this compound is primarily isolated from orchids (Orchidaceae family), such as Cymbidium tracyanum and Bulbophyllum odoratissimum. The compound is typically extracted using ethyl acetate (EtOAc) from aerial plant parts, followed by chromatographic purification (e.g., column chromatography, thin-layer chromatography). Structural analogs like 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene have been identified using NMR and HR-ESI-MS .

Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?

- Answer : Nuclear Magnetic Resonance (1H/13C NMR, 2D-NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are essential. NMR resolves methoxy group positions and aromatic proton coupling, while HR-ESI-MS confirms molecular formulas (e.g., m/z 301.1076 [M+H]+ for a trimethoxy-phenanthrene derivative) .

Q. How do substituent patterns (e.g., hydroxyl vs. methoxy groups) influence the compound’s bioactivity?

- Answer : Methoxy groups enhance lipophilicity and membrane permeability, while hydroxyl groups improve antioxidant activity. For example, 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene shows dual antioxidant and cytotoxic effects due to its mixed substitution pattern .

Advanced Research Questions

Q. What synthetic strategies are effective for generating this compound derivatives?

- Answer : Tebbe reagent-mediated olefination and Friedel-Crafts acylation are used to introduce allyl or benzoyl groups. For example, 2-allylphenyl 3,4,5-trimethoxybenzoate derivatives are synthesized via THF-mediated reactions with 3,4,5-trimethoxybenzoyl chloride . Methoxy precursors (e.g., 3,4,5-trimethoxyphenol) are critical starting materials .

Q. How can conflicting bioactivity data for phenanthrene derivatives be resolved?

- Answer : Contradictions often arise from substitution patterns and assay conditions. For instance, 2,4,6-trimethoxy derivatives may show cytotoxicity in cancer cells (e.g., IC50 values in Cymbidium tracyanum extracts) but lack antimicrobial effects. Dose-response studies and standardized bioassays (e.g., MTT for cytotoxicity) are recommended .

Q. What are the challenges in quantifying this compound in complex plant matrices?

- Answer : Co-elution with structurally similar phenanthrenes (e.g., dihydroxy-trimethoxy analogs) complicates quantification. Advanced techniques like UPLC-QTOF-MS with ion mobility separation improve resolution. Internal standards (e.g., deuterated analogs) enhance accuracy .

Q. How do methoxy group positions affect the compound’s interaction with biological targets?

- Answer : Molecular docking studies suggest that 2,4,6-trimethoxy substitution optimizes binding to tubulin or DNA topoisomerases. For example, 2,4,6-trimethoxy-phenanthrenes inhibit cancer cell proliferation by disrupting microtubule assembly, while 3,4,5-substituted analogs show weaker activity .

Q. What biosynthetic pathways are hypothesized for this compound in Orchidaceae?

- Answer : Proposed pathways involve oxidative coupling of phenylpropanoids (e.g., coniferyl alcohol) followed by O-methylation. Orchid-specific cytochrome P450 enzymes and O-methyltransferases are likely key catalysts. Gene cluster analysis in Bulbophyllum species could validate this .

Methodological Considerations

- Isolation : Use EtOAc for extraction due to its polarity range, optimizing for phenanthrene solubility .

- Synthesis : Employ protecting groups (e.g., tert-butyldimethylsilyl) to stabilize reactive hydroxyls during methoxylation .

- Bioassays : Prioritize 3D cell culture models to mimic in vivo tumor microenvironments for cytotoxicity testing .

Key Data from Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.